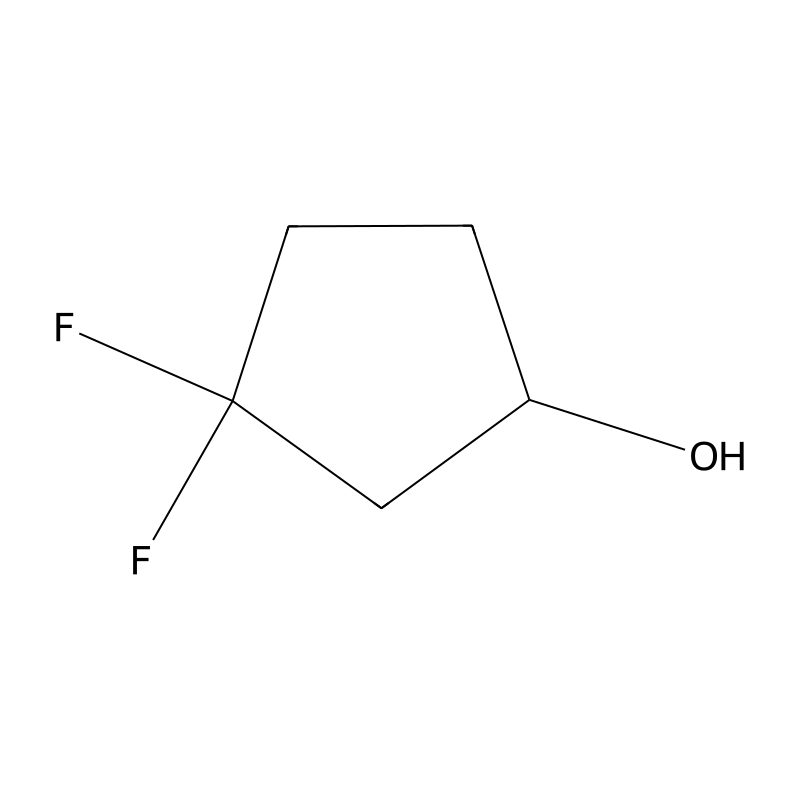

3,3-Difluorocyclopentanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis and Characterization:

,3-Difluorocyclopentanol is a relatively new organic compound, and research efforts have focused on developing efficient and scalable synthetic methods for its production. Studies have explored various approaches, including:

- Utilizing fluoride sources like cesium fluoride (CsF) and silver fluoride (AgF) to promote the fluorination of cyclopentene derivatives [].

- Employing transition-metal catalysts for the selective fluorination of cyclopentanols [].

- Investigating the use of enzymatic biocatalysis for a more sustainable and environmentally friendly approach to synthesis [].

These studies not only provide valuable insights into the reactivity of 3,3-difluorocyclopentanol but also contribute to the development of new synthetic methodologies applicable to other fluorinated organic compounds.

Potential Applications:

The unique properties of 3,3-difluorocyclopentanol, including its inherent chirality and the presence of two fluorine atoms, make it a promising candidate for various scientific research applications:

- Medicinal Chemistry: The incorporation of 3,3-difluorocyclopentanol into drug molecules has been explored due to its potential to enhance their metabolic stability and bioavailability []. Studies have investigated its use in the development of new drugs for treating various diseases, including cancer and neurodegenerative disorders.

- Material Science: 3,3-Difluorocyclopentanol can be used as a building block for the synthesis of novel fluorinated polymers with unique physical and chemical properties. These polymers have potential applications in areas such as drug delivery, electronics, and advanced materials [].

- Catalysis: The presence of the fluorine atoms in 3,3-difluorocyclopentanol can influence its interaction with other molecules, making it a potential candidate for the development of new and efficient catalysts for various chemical reactions.

Ongoing Research:

Research on 3,3-difluorocyclopentanol is still in its early stages, with ongoing efforts focused on:

- Developing new and improved synthetic methods for efficient and cost-effective production.

- Exploring its potential applications in various fields, including medicinal chemistry, material science, and catalysis.

- Investigating the safety and environmental impact of its production and use.

3,3-Difluorocyclopentanol is a fluorinated cyclopentanol derivative characterized by the presence of two fluorine atoms at the 3-position of the cyclopentane ring. This compound exhibits unique physical and chemical properties due to the electronegativity of fluorine, which can significantly influence molecular interactions and reactivity. The structure of 3,3-difluorocyclopentanol can be represented as follows:

- Chemical Formula: CHFO

- Molecular Structure: The cyclopentane ring is substituted with two fluorine atoms on one carbon and a hydroxyl group (-OH) on another.

- Fluorination Reactions: The introduction of additional fluorine atoms can be achieved through electrophilic fluorination methods, often using reagents like sulfur tetrafluoride or other fluorinating agents .

- Nucleophilic Substitution: The hydroxyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the formation of ethers or other derivatives .

- Dehydration Reactions: Under acidic conditions, 3,3-difluorocyclopentanol can undergo dehydration to form alkenes or cyclic ethers.

The synthesis of 3,3-difluorocyclopentanol typically involves several key steps:

- Starting Material Preparation: Cyclopentanol or its derivatives serve as starting materials.

- Fluorination: The introduction of fluorine atoms at the 3-position can be achieved by:

- Hydroxyl Group Introduction: If not present initially, a hydroxyl group can be introduced through hydrolysis or reduction reactions.

3,3-Difluorocyclopentanol has potential applications in various fields:

- Pharmaceuticals: As a building block for synthesizing biologically active compounds.

- Agricultural Chemicals: Its unique properties may enhance the efficacy of agrochemicals.

- Material Science: Used in developing new materials with desirable thermal and chemical resistance due to the presence of fluorine.

Interaction studies involving 3,3-difluorocyclopentanol focus on its reactivity with biological molecules and its behavior in different chemical environments. Research indicates that the presence of fluorine alters hydrogen bonding patterns and increases molecular stability in biological systems. Such studies are crucial for understanding how this compound may function as a drug candidate or an agrochemical agent.

Several compounds share structural similarities with 3,3-difluorocyclopentanol. Here are a few notable examples:

| Compound Name | Structure | Key Differences |

|---|---|---|

| Cyclopentanol | CHO | No fluorine substituents |

| 2-Fluorocyclopentanol | CHF-O | Fluorine at 2-position |

| 1,1-Difluorocyclopropanol | CHFO | Smaller ring size (cyclopropane) |

| Trifluoroethanol | CHFO | Contains three fluorines on ethyl group |

Uniqueness of 3,3-Difluorocyclopentanol

The uniqueness of 3,3-difluorocyclopentanol lies in its specific positioning of fluorine atoms on the cyclopentane ring, which significantly affects its chemical reactivity and biological interactions compared to other similar compounds. The combination of two fluorine atoms at the same position introduces distinct steric and electronic effects that are not present in other derivatives. This makes it particularly interesting for applications in pharmaceuticals and materials science where tailored properties are required.